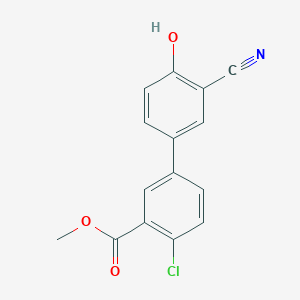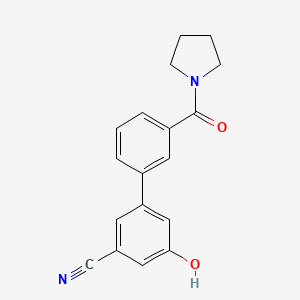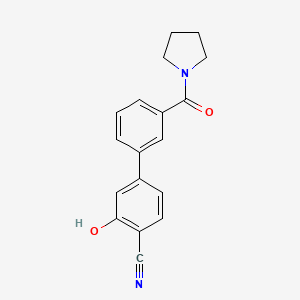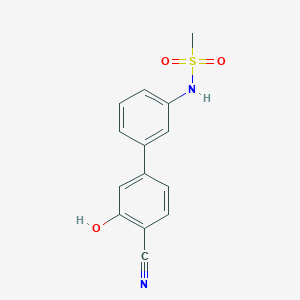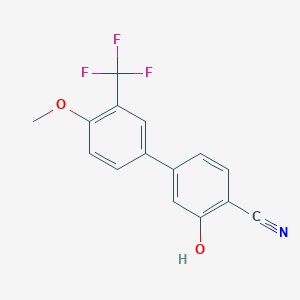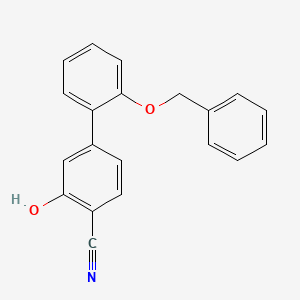
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, commonly referred to as 3-C-5-MTP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of 78°C and a boiling point of 260°C. 3-C-5-MTP has a wide range of applications, including as an intermediate for the synthesis of pharmaceuticals, as a catalyst for chemical reactions, and as a reagent for biological assays.
科学的研究の応用
3-C-5-MTP has a variety of scientific research applications. It is used as an intermediate for the synthesis of pharmaceuticals, as a catalyst for chemical reactions, and as a reagent for biological assays. It is also used in the synthesis of organic compounds, such as dyes, pigments, and polymers. 3-C-5-MTP is also used in the synthesis of fluorescent dyes, which can be used to detect the presence of certain molecules in biological samples. Additionally, 3-C-5-MTP can be used to detect the presence of certain enzymes in biological samples.
作用機序
The mechanism of action of 3-C-5-MTP is not fully understood. However, it is believed that the compound acts as a proton donor, which can facilitate the transfer of protons between molecules. This proton transfer can lead to the formation of new chemical bonds, which can be used to synthesize a variety of compounds. Additionally, 3-C-5-MTP can act as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer can also lead to the formation of new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-C-5-MTP are not fully understood. However, it is believed that the compound can act as a proton donor, which can facilitate the transfer of protons between molecules. This proton transfer can lead to the formation of new chemical bonds, which can be used to synthesize a variety of compounds. Additionally, 3-C-5-MTP can act as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer can also lead to the formation of new chemical bonds.
実験室実験の利点と制限
The advantages of using 3-C-5-MTP in laboratory experiments include its high purity (95%), its low melting point (78°C), and its low boiling point (260°C). Additionally, 3-C-5-MTP is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-C-5-MTP in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-C-5-MTP can be toxic if inhaled or ingested, and it can cause skin irritation if it comes in contact with the skin.
将来の方向性
There are a variety of potential future directions for the use of 3-C-5-MTP. For example, the compound could be used in the synthesis of new pharmaceuticals or in the development of new catalysts for chemical reactions. Additionally, 3-C-5-MTP could be used as a reagent for biological assays, such as for the detection of enzymes or for the detection of certain molecules in biological samples. Finally, 3-C-5-MTP could be used in the synthesis of new dyes, pigments, and polymers.
合成法
3-C-5-MTP can be synthesized by a variety of methods. The most common method is the condensation of 4-methoxy-3-trifluoromethylphenol with cyanogen bromide. This reaction is carried out in an aqueous medium at a temperature of 80-90°C. The reaction is catalyzed by a base, such as sodium hydroxide, and yields 3-C-5-MTP in a 95% yield. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with sodium cyanide in aqueous media, and the reaction of 4-methoxy-3-trifluoromethylphenol with sodium azide in aqueous media.
特性
IUPAC Name |
3-hydroxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-3-2-10(7-13(14)15(16,17)18)11-4-9(8-19)5-12(20)6-11/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLLKSJQFBQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684999 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261895-03-7 |
Source


|
| Record name | 5-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)


